molecular formula C25H21N3O8S B2985378 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate CAS No. 851094-09-2

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate

Cat. No. B2985378
CAS RN: 851094-09-2
M. Wt: 523.52
InChI Key: CRFLUYWWNKVIBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like nuclear magnetic resonance (NMR) spectroscopy could be used to analyze the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make it more reactive, while the ester group could influence its solubility in different solvents .

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

In the realm of scientific research, the compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate and its related derivatives have been explored for their unique structural properties and potential applications. One study delves into the structural analysis of isomeric reaction products, revealing intricate hydrogen-bonded sheets and chains formed by similar compounds. These structures are characterized by complex arrangements of N-H...N, N-H...O, and C-H...O hydrogen bonds, demonstrating the compound's capacity for forming robust molecular networks (Portilla et al., 2007).

NMR Spectroscopy and Tautomerism

Another facet of research focuses on the application of NMR spectroscopy to study the tautomerism of compounds related to this compound. This technique provides valuable insights into the electronic structures and reactive properties of these compounds, facilitating their characterization and further application in various scientific fields (Lyčka, 2017).

Thermal and Photolytic Transformations

Research also extends to the thermal and photolytic transformations of related spirocyclic 3H-pyrazoles, uncovering their reactive behavior under different conditions. This line of investigation sheds light on the potential for utilizing such compounds in chemical synthesis and materials science, given their diverse reactivity profiles (Vasin et al., 2014).

Sulfonamides and Antimicrobial Activity

Furthermore, the synthesis and study of sulfonamides derived from related compounds have been explored for their antimicrobial properties. This research highlights the potential biomedical applications of such compounds, particularly in the development of new antimicrobial agents with enhanced efficacy and specificity (Janakiramudu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing harm to the environment. Proper safety precautions should be taken when handling it .

properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O8S/c1-16-23(37(32,33)20-12-9-18(10-13-20)28(30)31)24(27(26-16)17-7-5-4-6-8-17)36-25(29)21-14-11-19(34-2)15-22(21)35-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFLUYWWNKVIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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